2-(4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
Beschreibung
Chemical Structure: The compound features a pyridazin-3(2H)-one core substituted at the 2-position with a 4-fluorobenzyl group and at the 6-position with a 4-fluoro-2-methoxyphenyl group. This dual fluorination and methoxy substitution confer distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
6-(4-fluoro-2-methoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-24-17-10-14(20)6-7-15(17)16-8-9-18(23)22(21-16)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSXKYVGYWFYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-Fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes fluorinated aromatic rings and a pyridazine core, contributing to its diverse interactions within biological systems.
- Molecular Formula : C19H17FN2O3
- Molecular Weight : 340.3 g/mol
- IUPAC Name : 6-(4-fluoro-2-methoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3-one
Biological Activity Overview
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant analgesic and anti-inflammatory properties. The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of the compounds, which can improve their bioavailability and efficacy.
The biological activity of 2-(4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is primarily attributed to:
- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the synthesis or action of pro-inflammatory cytokines.
- Modulation of Pain Pathways : By interacting with pain receptors, it may alter the perception of pain.
Analgesic and Anti-inflammatory Effects
A study demonstrated that derivatives similar to 2-(4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one showed potent analgesic effects in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting a strong potential for therapeutic applications in pain management.
Anticancer Activity
Recent investigations into the anticancer properties of pyridazine derivatives have shown promising results. For instance, compounds structurally related to 2-(4-fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one exhibited growth inhibition against various cancer cell lines in vitro. These findings suggest that this compound may interfere with cell proliferation mechanisms, potentially offering a new avenue for cancer treatment .
Case Studies
-
Study on Pain Management :
- Objective : Evaluate the analgesic effects of pyridazine derivatives.
- Methodology : Animal models were administered varying doses of the compound.
- Results : A dose-dependent reduction in pain was observed, with significant efficacy noted at higher concentrations.
-
Anticancer Evaluation :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Methodology : NCI-60 cancer cell line panel was used to evaluate growth inhibition.
- Results : The compound showed selective toxicity towards specific cancer types, indicating potential for targeted therapy.
Comparative Analysis Table
| Property | 2-(4-Fluorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one | Similar Pyridazine Derivatives |
|---|---|---|
| Molecular Weight | 340.3 g/mol | Varies (typically ~300-350 g/mol) |
| Analgesic Activity | Significant analgesic effects observed | Varies; some show lower efficacy |
| Anti-inflammatory Activity | Strong inhibition of inflammatory markers | Moderate to strong in various studies |
| Anticancer Activity | Growth inhibition in multiple cancer cell lines | High variability; some derivatives show no activity |
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties :
- Molecular Formula : C₁₈H₁₄F₂N₂O₂ (calculated based on substituents; lists a related compound with C₁₁H₉FN₂O₂).
- Molecular Weight : ~340.3 g/mol (similar to analogs in ).
- logP : ~2.18 (indicative of moderate lipophilicity; derived from ).
- Hydrogen Bonding: One donor (pyridazinone NH) and four acceptors (two fluorine atoms, methoxy oxygen, and carbonyl oxygen), contributing to polar surface area (45.0 Ų; ).
Synthesis : Likely synthesized via alkylation of 6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one with 4-fluorobenzyl bromide in acetone using K₂CO₃ as a base, following methods analogous to and .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Fluorine Substitution: The target compound’s 4-fluoro groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ) .
- Methoxy Group : The 2-methoxy substituent improves solubility but may reduce blood-brain barrier penetration compared to purely hydrophobic analogs (e.g., ) .
- Benzyl vs.
Structural Insights from Crystallography
- Crystal Packing: Analogs like 6-methyl-2-p-tolylpyridazinone () exhibit monoclinic packing (space group C2/c), with substituents influencing intermolecular interactions. The target compound’s fluorobenzyl group may enhance π-π stacking compared to bulkier substituents .
- Hydrogen Bonding: The pyridazinone carbonyl and NH groups are critical for crystal cohesion, as observed in related structures () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
